molecular formula C12H8Br3NO3S B5205449 N-(2,3,5-tribromo-4-hydroxyphenyl)benzenesulfonamide

N-(2,3,5-tribromo-4-hydroxyphenyl)benzenesulfonamide

Cat. No. B5205449
M. Wt: 485.98 g/mol
InChI Key: SJSHNFSENRQDAX-UHFFFAOYSA-N
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Description

N-(2,3,5-tribromo-4-hydroxyphenyl)benzenesulfonamide, also known as TBBPA, is a widely used flame retardant in various industries, including electronics, textiles, and plastics. TBBPA is a highly stable compound and is resistant to degradation, making it a persistent environmental pollutant. In recent years, there has been increasing concern about the potential health and environmental impacts of TBBPA.

Scientific Research Applications

1. Anticancer Applications

N-(2,3,5-tribromo-4-hydroxyphenyl)benzenesulfonamide and its derivatives have been explored for potential anticancer applications. For example, a study by Gul et al. (2016) focused on the synthesis of related compounds with noted cytotoxic effects, suggesting their potential as novel anticancer agents. These compounds exhibited selective inhibition of human carbonic anhydrase (CA) IX and XII, enzymes often associated with cancerous tissues (Gul et al., 2016).

2. Inhibition of Key Enzymes

Research has shown that derivatives of N-(2,3,5-tribromo-4-hydroxyphenyl)benzenesulfonamide are effective inhibitors of specific enzymes. For instance, a study by Altug et al. (2017) reported the synthesis of compounds containing this structure, which showed excellent inhibitory activity against carbonic anhydrase II and VII, important for various physiological functions (Altug et al., 2017).

3. Potential in Photodynamic Therapy

The compound has been investigated for its use in photodynamic therapy, particularly for treating cancer. Pişkin et al. (2020) synthesized new zinc phthalocyanine compounds substituted with N-(2,3,5-tribromo-4-hydroxyphenyl)benzenesulfonamide derivatives. These compounds exhibited promising properties for photodynamic therapy applications due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin et al., 2020).

4. Development of Nonsteroidal Receptor Antagonists

This compound has been used in the development of novel nonsteroidal receptor antagonists. A study by Yamada et al. (2016) reported the development of N-(4-phenoxyphenyl)benzenesulfonamide derivatives as nonsteroidal progesterone receptor antagonists, indicating the potential of N-(2,3,5-tribromo-4-hydroxyphenyl)benzenesulfonamide derivativesin similar applications (Yamada et al., 2016).

5. Investigating Isoenzymes and Drug Targets

Studies involving derivatives of N-(2,3,5-tribromo-4-hydroxyphenyl)benzenesulfonamide have contributed significantly to the understanding of various isoenzymes and potential drug targets. A research by Gul et al. (2017) synthesized derivatives and investigated their inhibitory effects on carbonic anhydrase I and II isoenzymes, highlighting their importance in the development of targeted therapies (Gul et al., 2017).

properties

IUPAC Name

N-(2,3,5-tribromo-4-hydroxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Br3NO3S/c13-8-6-9(10(14)11(15)12(8)17)16-20(18,19)7-4-2-1-3-5-7/h1-6,16-17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSHNFSENRQDAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C(=C2Br)Br)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Br3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3,5-tribromo-4-hydroxyphenyl)benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2,3,5-tribromo-4-hydroxyphenyl)benzenesulfonamide
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N-(2,3,5-tribromo-4-hydroxyphenyl)benzenesulfonamide
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Reactant of Route 6
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